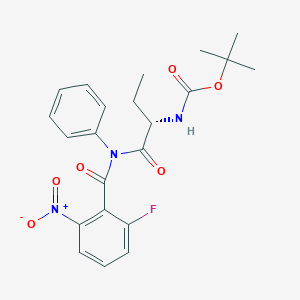

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate

Beschreibung

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyl-protected amine, a 2-fluoro-6-nitro-N-phenylbenzamido moiety, and an oxobutan-2-yl backbone. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic processes . The 2-fluoro-6-nitro substituents introduce strong electron-withdrawing effects, which may influence reactivity, solubility, and metabolic stability compared to analogs with electron-donating groups.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O6/c1-5-16(24-21(29)32-22(2,3)4)19(27)25(14-10-7-6-8-11-14)20(28)18-15(23)12-9-13-17(18)26(30)31/h6-13,16H,5H2,1-4H3,(H,24,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGXHIWNOAUFLP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate, with the CAS number 870281-84-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C22H24FN3O6, and it has a molecular weight of 445.4 g/mol. The structure includes a tert-butyl group and a nitrophenyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24FN3O6 |

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate |

| CAS Number | 870281-84-8 |

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structure suggests that it may interact with bacterial membranes, leading to depolarization and subsequent cell death. This mechanism is particularly relevant against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) .

Case Study:

A study screened various compounds against clinically relevant bacterial strains. This compound was identified as having significant activity at low concentrations (0.78–3.125 μg/mL), comparable to established antibiotics like vancomycin .

Cytotoxicity and Safety

The compound has been classified under GHS as a potential mutagen (Category 2) and carcinogen (Category 2), indicating that it may pose risks for genetic defects and cancer upon exposure . Safety data sheets recommend handling precautions to mitigate exposure risks.

The proposed mechanism of action involves the disruption of bacterial membrane integrity, leading to cell lysis. This is supported by findings that show the compound's ability to depolarize the cytoplasmic membrane of bacteria . Furthermore, its selectivity for bacterial cells over mammalian cells suggests a favorable therapeutic index.

In Vitro Studies

In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains while showing minimal cytotoxicity to human cell lines .

Table: In Vitro Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.78 μg/mL |

| VREfm | 3.125 μg/mL |

| Staphylococcus epidermidis | 1.56 μg/mL |

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has high gastrointestinal absorption and is permeable across the blood-brain barrier, making it a candidate for central nervous system infections .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

CAL-101 has been identified as an intermediate in the synthesis of various anticancer agents. Its structure allows for modifications that can enhance the efficacy and selectivity of these compounds against cancer cells. Research indicates that derivatives of CAL-101 exhibit potent activity against specific cancer types, including hematological malignancies.

2. Targeting Pathways in Cancer

The compound is known to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, it has been studied for its effects on the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and resistance to therapy. By modulating this pathway, CAL-101 and its derivatives may enhance the effectiveness of existing cancer treatments.

3. Development of Novel Therapeutics

Research efforts are ongoing to explore CAL-101's potential as a scaffold for developing new therapeutic agents. The unique functional groups present in the compound can be utilized to create analogs with improved pharmacokinetic properties and reduced toxicity profiles.

Intermediate in Drug Synthesis

1. Synthesis of Other Bioactive Compounds

CAL-101 serves as a valuable intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it a versatile building block in organic synthesis.

2. Pharmaceutical Formulations

The compound is being investigated for its role in formulating new drug delivery systems. Its properties can be leveraged to improve the solubility and stability of poorly soluble drugs, thereby enhancing their bioavailability.

Case Study 1: CAL-101 in Hematological Malignancies

A study demonstrated that CAL-101 derivatives exhibited significant cytotoxicity against leukemia cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic factors.

Case Study 2: Modulation of Drug Resistance

Another investigation focused on CAL-101's role in overcoming drug resistance in cancer therapy. The findings indicated that CAL-101 could sensitize resistant cancer cells to conventional chemotherapeutics by downregulating efflux pump proteins.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Compared Compounds

Functional Implications

- Reactivity : The nitro group in the target compound may facilitate reduction reactions, whereas patent compounds’ iodopyrimidine moiety could undergo cross-coupling reactions (e.g., Suzuki-Miyaura).

- Stereochemical Impact : Both compounds emphasize stereochemical precision, suggesting roles in enantioselective processes or target-specific drug design .

Vorbereitungsmethoden

Preparation Methods Overview

Key Synthetic Strategy

The preparation of the target compound centers on the amide coupling between a suitably protected amino acid derivative and a substituted benzoyl chloride or activated carboxylic acid derivative , followed by selective protection and deprotection steps. The compound is often prepared as an intermediate in the synthesis of more complex pharmaceutical agents such as idelalisib.

Starting Materials and Intermediates

- Compound of formula V: 2-amino-6-fluorobenzoic acid (R3 = H).

- Compound of formula VI: 1-chloro-1-oxobutan-2-yl acetate (R1 = acetyl).

- Compound of formula X: tert-butyl (S)-(1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate (target compound).

Stepwise Preparation Process

Step 1: Formation of Amide Intermediate

- The reaction involves coupling compound V with compound VI in the presence of a suitable base and solvent to form an intermediate amide (compound IV).

- The reaction is typically conducted in aprotic polar solvents such as dichloromethane (DCM) , dimethylformamide (DMF) , or tetrahydrofuran (THF) .

- Suitable bases include organic bases that facilitate nucleophilic substitution without competing side reactions.

Step 2: Protection of Amino Group

- The amino group is protected using the tert-butyloxycarbonyl (Boc) group to afford the tert-butyl carbamate moiety.

- The Boc protection is crucial to prevent side reactions during subsequent synthetic steps.

Step 4: Reduction and Deprotection Steps

- Reduction of nitro groups, if necessary, is performed using zinc dust in acetic acid at controlled temperatures (10°C to 30°C) for 2 to 20 hours.

- The reaction mass is concentrated, dissolved in water, basified, and extracted with organic solvents.

- Boc deprotection is achieved under acidic conditions, typically using trifluoroacetic acid (TFA).

Detailed Reaction Conditions and Solvent Systems

| Step | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Amide coupling | Compound V + Compound VI + base | DCM, DMF, THF, or mixtures | Ambient to 40°C | Base facilitates nucleophilic substitution |

| Boc protection | Boc anhydride or equivalent | DCM, DMF | 0°C to room temperature | Protects amino group |

| Nitro group introduction | Starting materials pre-substituted or nitration step | Various, often acidic media | Controlled conditions | Ensures regioselectivity |

| Nitro reduction | Zinc dust + acetic acid | Acetic acid, DCM | 10°C to 30°C | Reaction time 2–20 hours |

| Deprotection (Boc removal) | Trifluoroacetic acid (TFA) | DCM or neat TFA | Room temperature | Removes Boc protecting group |

Representative Example from Patent Literature

A detailed example from patent WO2016108206A2 illustrates the preparation of the compound as follows:

- Step (a): Reaction of 2-amino-6-fluorobenzoic acid (compound V) with 1-chloro-1-oxobutan-2-yl acetate (compound VI) in the presence of a base and solvent (preferably dichloromethane) to form an intermediate amide.

- Step (b): The intermediate is then reacted with tert-butyl carbamate reagents to introduce the Boc protecting group.

- Step (c): Reduction of the nitro group using zinc dust in acetic acid at 10–30°C for 2–20 hours.

- Step (d): Isolation of the product by aqueous workup and organic solvent extraction.

- Step (e): Final deprotection of Boc group if necessary to yield the free amine or further processed intermediates.

This process emphasizes careful control of temperature and solvent choice to optimize yield and purity.

Alternative Coupling Methods

- Carbodiimide-mediated coupling using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine (TEA) in DMF or DCM is a common method for amide bond formation.

- This method is efficient for coupling tert-butyl 2-amino phenylcarbamate with substituted benzoic acids, yielding tert-butyl 2-(substituted benzamido)phenylcarbamates in excellent yields (up to 83%) with good purity after chromatographic purification.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents and Conditions | Outcome/Remarks |

|---|---|---|---|

| Amide bond formation | Nucleophilic substitution or EDCI/HOBt coupling | Compound V + Compound VI, base, DCM/DMF, RT to 40°C | Formation of amide intermediate |

| Amino group protection | Boc protection | Boc anhydride, base, DCM, 0–25°C | Protects amine as tert-butyl carbamate |

| Nitro group incorporation | Starting material substitution or nitration | Pre-substituted benzoyl derivatives | Fluoro and nitro groups introduced |

| Nitro group reduction | Zinc dust reduction | Zinc dust, acetic acid, 10–30°C, 2–20 h | Converts nitro to amine if needed |

| Boc deprotection | Acidic cleavage | TFA, DCM or neat, RT | Removes Boc protecting group |

Research Findings and Optimization Notes

- The choice of solvent significantly affects reaction rates and product purity; dichloromethane is preferred for amide coupling and Boc protection steps due to its moderate polarity and ease of removal.

- Temperature control during nitro reduction is critical to avoid over-reduction or side reactions.

- The use of carbodiimide coupling agents (EDCI/HOBt) provides high yields and mild reaction conditions, minimizing racemization and side-product formation.

- Extraction and purification steps involving aqueous washes and organic solvent extraction are essential for isolating high-purity products.

- The Boc protecting group is stable under coupling conditions but can be cleanly removed under acidic conditions without affecting other functional groups.

The synthesis of (S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate involves a strategic sequence of amide bond formation, amino protection via Boc group, selective introduction of fluoro and nitro substituents, and careful reduction and deprotection steps. The process employs classical organic synthesis techniques with optimized solvents and reagents such as dichloromethane, zinc dust, and carbodiimide coupling agents. These methods are well-documented in patent literature and research publications, providing a robust and reproducible approach to preparing this compound with high purity and yield.

Q & A

Basic: What synthetic strategies ensure high enantiomeric purity for this compound?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution can be employed. A validated approach involves using palladium-catalyzed cross-coupling reactions under inert conditions, as demonstrated in analogous tert-butyl carbamate syntheses (e.g., Wu et al., 2008). Post-synthesis, chiral HPLC or capillary electrophoresis should confirm enantiomeric excess (>99%) .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry via H/C NMR, focusing on coupling constants (e.g., for diastereotopic protons).

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error.

- X-ray Crystallography: Resolve absolute configuration, as exemplified in tert-butyl carbamate analogs (e.g., Singh et al., 2011) .

Basic: What safety protocols are mandated for handling this compound?

Methodological Answer:

- Engineering Controls: Use fume hoods with ≥100 fpm face velocity and explosion-proof equipment .

- PPE: Nitrile gloves, ANSI Z87.1-certified goggles, and lab coats.

- Emergency Measures: Neutralize spills with 5% sodium bicarbonate, followed by adsorption (e.g., vermiculite) .

Advanced: How to design environmental fate studies for this compound?

Methodological Answer:

Adopt the INCHEMBIOL framework (2005–2011) to assess:

Abiotic Degradation: Hydrolysis/photolysis rates under varying pH/UV conditions.

Biotic Transformation: Microbial degradation via OECD 301B ready biodegradability tests.

Ecotoxicity: Daphnia magna acute toxicity (EC) and algal growth inhibition (OECD 201/202) .

Advanced: Resolving contradictions in bioactivity data—what validation methods apply?

Methodological Answer:

- Orthogonal Assays: Combine enzymatic inhibition (e.g., IC) with cell-based viability assays (MTT/XTT).

- Dose-Response Reproducibility: Use ≥3 biological replicates with statistical rigor (p<0.05, ANOVA + Tukey post-hoc) .

- Metabolite Interference Checks: LC-MS/MS to rule out false positives from degradation products.

Advanced: How to integrate theoretical frameworks into reactivity studies?

Methodological Answer:

- Quantum Mechanical Modeling: Apply DFT (B3LYP/6-31G**) to predict reaction pathways (e.g., nitro-group reduction).

- Conceptual Framework Alignment: Link to Hammett σ constants for electronic effects or Curtin-Hammett kinetics for stereochemical outcomes .

Advanced: What experimental designs mitigate enantiomer interference in bioactivity studies?

Methodological Answer:

- Chiral Resolution: Use amylose-based columns (Chiralpak IA/IB) to isolate (S)-enantiomer.

- Enantioselective Assays: Employ fluorogenic probes sensitive to stereospecific binding (e.g., FRET-based systems) .

Advanced: How to assess photostability under simulated environmental conditions?

Methodological Answer:

- Xenon Arc Lamp Exposure: Simulate sunlight (765 W/m, 25°C) with HPLC monitoring (λ=254 nm).

- Degradation Kinetics: Fit data to first-order models (k = ln(2)/t) and identify photoproducts via GC-MS .

Basic: What storage conditions prevent decomposition?

Methodological Answer:

- Temperature: -20°C in amber vials.

- Humidity Control: Store with silica gel desiccants (RH <10%).

- Incompatibility Alert: Avoid strong oxidizers (e.g., KMnO) and acids (pH <3) .

Advanced: How to model intermolecular interactions for crystal engineering?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify H-bonding (e.g., N–H···O) and π-π stacking (3.4–3.6 Å) from X-ray data.

- Cambridge Structural Database (CSD): Compare packing motifs with tert-butyl carbamates (e.g., REFCODE: XUTRAJ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.